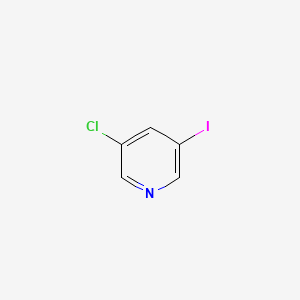

3-Chloro-5-iodopyridine

Beschreibung

Significance of Halogenated Heterocycles in Organic Synthesis and Drug Discovery

Halogenated heterocycles are organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a heterocyclic ring system. These compounds are of paramount importance in the realms of organic synthesis and drug discovery. sigmaaldrich.comresearchgate.net In synthetic chemistry, the halogen atom serves as a versatile functional group, enabling a wide array of chemical transformations. mdpi.com Its presence can activate the heterocyclic ring towards nucleophilic substitution or facilitate cross-coupling reactions, allowing for the construction of more complex molecular architectures. sigmaaldrich.comacs.org

In the field of medicinal chemistry, the introduction of halogen atoms into a drug candidate's structure can significantly enhance its pharmacological profile. researchgate.net Halogenation can lead to increased membrane permeability, which is crucial for crossing the blood-brain barrier, and can also decrease the rate of metabolic degradation, thereby extending the drug's duration of action. researchgate.net Furthermore, the specific electronic properties of halogens can lead to more potent and selective binding to biological targets. acs.org Many natural and synthetic compounds with significant biological activity, including pharmaceuticals and agrochemicals, incorporate halogenated heterocyclic scaffolds. researchgate.netsigmaaldrich.com

Overview of Dihalogenated Pyridines as Versatile Synthetic Building Blocks

Dihalogenated pyridines, which are pyridine (B92270) rings substituted with two halogen atoms, are particularly valuable as building blocks in organic synthesis. sigmaaldrich.com The differential reactivity of the two halogen atoms, often dependent on their position on the pyridine ring and the specific halogen, allows for sequential and site-selective reactions. This feature makes them powerful tools for the regiocontrolled synthesis of polysubstituted pyridines.

These building blocks are frequently employed in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. acs.orgthieme-connect.com Such reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular frameworks of many pharmaceuticals and functional materials. researchgate.net The ability to selectively functionalize one position while leaving the other halogen intact for subsequent transformations provides a strategic advantage in multi-step syntheses. acs.org

Specific Research Context and Importance of 3-Chloro-5-iodopyridine

This compound is a dihalogenated pyridine that has garnered attention as a valuable reagent and intermediate in organic synthesis. Its importance lies in the distinct reactivity of the chloro and iodo substituents. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 5-position of the pyridine ring, while the chlorine atom at the 3-position can be retained for later modification or can influence the electronic properties of the molecule.

This specific reactivity profile makes this compound a key intermediate in the synthesis of various targeted molecules, including those with potential biological activity. google.com Its use has been noted in the preparation of precursors for agrochemicals and as an intermediate in the synthesis of pharmaceutical compounds. chemimpex.com The ability to introduce different substituents at two distinct positions on the pyridine ring in a controlled manner underscores the strategic value of this compound in the design and synthesis of novel chemical entities.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJGLPDACZKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640070 | |

| Record name | 3-Chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-90-2 | |

| Record name | 3-Chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-iodo-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Functionalization of 3 Chloro 5 Iodopyridine

Carbon-Halogen Bond Reactivity Profile in 3-Chloro-5-iodopyridine

The reactivity of the carbon-halogen bonds in this compound is significantly influenced by the nature of the halogen atom. The carbon-iodine (C-I) bond is considerably weaker and more polarizable than the carbon-chlorine (C-Cl) bond. doubtnut.comquora.com This difference in bond strength and polarizability is a key determinant of the molecule's reactivity in various chemical transformations. The C-I bond dissociation energy is lower than that of the C-Cl bond, making the iodine atom a better leaving group in nucleophilic substitution and cross-coupling reactions. doubtnut.comquora.com

This differential reactivity is well-documented in transition metal-catalyzed reactions. For instance, in palladium-catalyzed reactions, the oxidative addition of the palladium catalyst to the C-I bond occurs much more readily than to the C-Cl bond. rsc.org This allows for selective functionalization at the 5-position of the pyridine (B92270) ring, leaving the chlorine atom at the 3-position intact. lookchem.com The greater polarizability of the iodine atom also contributes to its higher reactivity, as it can more easily form the necessary intermediates in catalytic cycles. researchgate.netacs.org

The electronegativity difference between carbon and chlorine is greater than that between carbon and iodine, leading to a more polar C-Cl bond. doubtnut.com However, the bond strength is the more dominant factor in determining the leaving group ability in the context of many synthetic reactions.

The distinct reactivity of the chlorine and iodine atoms in this compound allows for highly regioselective and chemoselective transformations. The preferential reactivity of the C-I bond enables selective substitution or coupling reactions at the C5 position. lookchem.com

For example, in palladium-catalyzed amination reactions, the arylamination occurs selectively at the 3-position when starting with 2-chloro-3-iodopyridine (B15675), demonstrating the higher reactivity of the C-I bond. lookchem.com Similarly, in Suzuki-Miyaura and Sonogashira cross-coupling reactions, the reaction occurs preferentially at the iodine-bearing carbon. beilstein-journals.org This chemoselectivity is crucial for the synthesis of complex substituted pyridines, as it allows for a stepwise functionalization of the pyridine ring.

The regioselectivity can also be influenced by the reaction conditions and the nature of the catalyst and reagents used. For instance, by carefully choosing the palladium catalyst and ligands, it is possible to achieve selective reactions even with less reactive C-Cl bonds, although this typically requires more forcing conditions. researchgate.netresearchgate.net The electronic nature of the pyridine ring, which is electron-deficient, also plays a role in its reactivity and the regioselectivity of the transformations. nih.govacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate in this context. eie.grresearchgate.net

Palladium catalysts are widely used for C-C bond formation reactions involving haloheteroarenes like this compound. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and a halide. In the case of this compound, the reaction with a boronic acid or ester typically occurs selectively at the 5-position due to the higher reactivity of the C-I bond. This allows for the synthesis of 3-chloro-5-aryl or 3-chloro-5-vinylpyridines.

The synthesis of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide, a key intermediate for further Suzuki-Miyaura couplings, is achieved by reacting this compound with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. This demonstrates the utility of the C-I bond for introducing the boronic ester functionality.

While the C-I bond is more reactive, under certain conditions, the C-Cl bond can also participate in Suzuki-Miyaura coupling. However, this generally requires more active catalysts, such as those based on nickel, or more forcing reaction conditions. researchgate.net The choice of ligands for the palladium catalyst can also influence the reactivity and selectivity of the coupling reaction. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyridine Halides

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloro-5-iodopyridine (B1352245) | Phenylboronic acid dimethyl ester | Pd catalyst | 2-Chloro-5-phenylpyridine | N/A | sigmaaldrich.com |

| 3-Chloropyridine (B48278) | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 / Ligand | o,m-Bipyridine | Excellent | nih.gov |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acid (1 equiv) | Pd catalyst | 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine | N/A | researchgate.net |

| 2-Chloro-3-iodopyridine | Arylamine | Pd-BINAP / Cs2CO3 | 3-Arylamino-2-chloropyridine | Good | lookchem.com |

N/A: Data not available in the provided context.

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation for this compound. Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the C-I bond.

A typical procedure involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org For example, the reaction of 2-chloro-5-iodopyridine with phenylacetylene (B144264) using a PdCl2(PPh3)2 catalyst yields 2-chloro-5-(2-phenylethynyl)pyridine with a 72% yield. beilstein-journals.orgbeilstein-journals.org

Interestingly, by using an excess of the alkyne, it is possible to achieve a subsequent coupling at the less reactive C-Cl bond, leading to disubstituted products like 2,5-bis(2-phenylethynyl)pyridine. beilstein-journals.orgbeilstein-journals.org This highlights the ability to tune the reactivity and achieve multiple functionalizations on the same molecule. The mechanism of the Sonogashira coupling involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination.

Table 2: Sonogashira Coupling of 2-Chloro-5-iodopyridine with Phenylacetylene beilstein-journals.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent System | Product | Yield (%) |

| 2-Chloro-5-iodopyridine (0.5 mmol) | Phenylacetylene (0.5 mmol) | PdCl2(PPh3)2 (0.025 mmol) | Not specified | [TBP][4EtOV] ionic liquid | 2-Chloro-5-(2-phenylethynyl)pyridine | 72 |

| 2-Chloro-5-iodopyridine (0.5 mmol) | Phenylacetylene (1.25 mmol) | PdCl2(PPh3)2 (0.025 mmol) | Not specified | [TBP][4EtOV] ionic liquid | 2,5-Bis(2-phenylethynyl)pyridine | 69 |

Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formation

Heck Coupling Reactions Involving this compound Analogues

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been successfully applied to analogues of this compound, demonstrating the versatility of this approach for pyridine functionalization. In one study, 2-chloro-5-iodopyridine was reacted with a 3'-TBDMS-protected glycal in a Heck reaction to produce a 6-chloropyridin-3-yl nucleoside analogue. acs.orgacs.orgnih.gov This intermediate was then further elaborated through a series of steps to yield a variety of 6-substituted pyridin-3-yl C-nucleosides. acs.orgacs.orgnih.gov

Another example involves the reductive Heck reaction of 2-chloro-5-iodopyridine with N-protected 2-azabicyclo[2.2.1]hept-5-enes, which resulted in the formation of exo-5- and exo-6-(6′-chloro-3′-pyridyl)-2-azabicyclo[2.2.1]heptanes. sigmaaldrich.com Domino-Heck reactions have also been explored with related systems, showcasing the potential for rapid construction of complex molecular architectures. mdpi.com For instance, the reaction of a bicyclic amine with 2-chloro-5-iodopyridine under reductive Heck conditions using triphenylarsine (B46628) as a ligand yielded the desired coupled products. mdpi.com

The general procedure for these Heck reactions often involves a palladium catalyst, such as palladium(II) acetate, a ligand like triphenylarsine, a base, and a hydrogen source like formic acid in a solvent such as DMF or DMSO. mdpi.com

Kumada and Stille Coupling Applications for Pyridine Functionalization

Kumada and Stille coupling reactions are powerful methods for forming carbon-carbon bonds and have been applied to functionalize halopyridines, including those similar in structure to this compound.

The Kumada coupling utilizes a Grignard reagent as the organometallic coupling partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org This method is advantageous due to the direct use of Grignard reagents, which can be prepared from the corresponding halides. organic-chemistry.org While specific examples for this compound are not detailed in the provided results, the general applicability to chloroheteroarenes suggests its potential. researchgate.net For instance, nickel/dppf catalyst systems have been shown to be effective for the cross-coupling of 3- and 4-chloropyridines. researchgate.net

The Stille coupling employs organostannanes as coupling partners and is also a palladium-catalyzed reaction. It is known for its tolerance of a wide variety of functional groups. rsc.org Selective Stille coupling reactions have been reported for related compounds like 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones, indicating the potential for regioselective functionalization of the this compound scaffold. researchgate.net The reactivity of the C-I bond over the C-Cl bond would be expected to dominate in Stille reactions as well.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. This reaction is particularly relevant for the functionalization of halo-substituted pyridines like this compound.

Regioselective Amination Studies on Chloro-iodopyridines

The differential reactivity of the C-I and C-Cl bonds in chloro-iodopyridines allows for highly regioselective amination reactions. Studies on 2-chloro-5-iodopyridine have demonstrated that the amination occurs selectively at the 5-position, leaving the chlorine atom intact. orgsyn.orgorgsyn.org This selectivity is attributed to the chemoselective oxidative addition of the palladium catalyst to the more reactive carbon-iodine bond. orgsyn.orgorgsyn.org

Similarly, regioselective palladium-catalyzed aminations have been successfully performed on 2-chloro-3-iodopyridine with anilines, yielding the corresponding 3-amino-2-chloropyridine (B31603) derivatives in excellent yields and with good selectivity. lookchem.comthieme-connect.com This selective functionalization is crucial for the synthesis of complex, substituted pyridines. nih.gov

Impact of Ligand and Base Systems on Amination Protocols

The choice of ligand and base is critical for the success and efficiency of Buchwald-Hartwig amination reactions. wuxiapptec.com

Ligands: A variety of phosphine-based ligands have been developed to facilitate these reactions. For the amination of chloro-iodopyridines, ligands such as BINAP and XPhos have proven effective. lookchem.comthieme-connect.com The use of a Pd-BINAP catalytic system was found to be essential for achieving sufficiently fast and selective aminations of 2-chloro-3-iodo- and 2-chloro-5-iodopyridine. lookchem.comthieme-connect.com More advanced biarylmonophosphine ligands like BrettPhos have also demonstrated excellent reactivity in C-N cross-coupling reactions. acs.org Theoretical studies have shown that the choice of ligand can even influence the rate-limiting step of the catalytic cycle. acs.org

Bases: The base plays a crucial role in the catalytic cycle, often being involved in the deprotonation of the amine or the palladium-amine complex. researchgate.net While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can be incompatible with base-sensitive functional groups. orgsyn.orgresearchgate.net For substrates with such groups, weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are preferred. wuxiapptec.com In the regioselective amination of chloro-iodopyridines, the use of a large excess of a weak base like Cs₂CO₃ was found to be crucial for promoting the reaction while maintaining functional group tolerance. orgsyn.orgorgsyn.orglookchem.comthieme-connect.com The particle size and solubility of inorganic bases can also significantly impact the reaction rate, highlighting the importance of physical properties in these heterogeneous reaction mixtures. wuxiapptec.com

| Chloro-iodopyridine | Amine | Catalyst/Ligand | Base | Solvent | Product | Selectivity | Reference |

| 2-Chloro-3-iodopyridine | p-Toluidine | Pd-BINAP | Cs₂CO₃ | Toluene | 3-(p-Tolylamino)-2-chloropyridine | High | lookchem.com |

| 2-Chloro-5-iodopyridine | Aniline | Pd-BINAP | Cs₂CO₃ | Toluene | 5-Anilino-2-chloropyridine | High | lookchem.comthieme-connect.com |

| 2-Chloro-5-iodopyridine | Ethyl 4-aminobenzoate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | Ethyl 4-((6-chloropyridin-3-yl)amino)benzoate | High | orgsyn.orgorgsyn.org |

Other Transition Metal-Mediated Transformations

Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metals can be employed to functionalize this compound and its analogues. For instance, copper-catalyzed reactions are utilized for transformations like trifluoromethylation. While not directly involving this compound, related compounds like 3-chloro-2-iodopyridine (B156357) undergo copper-mediated reactions with nucleophilic CF₃ sources.

Nickel catalysis is another important tool, particularly for Kumada couplings involving Grignard reagents. organic-chemistry.org Nickel complexes with N-heterocyclic carbene (NHC) ligands have shown high efficacy in Suzuki-Miyaura cross-coupling reactions of aryl chlorides. researchgate.net

Nucleophilic Aromatic Substitution (S_NAr) Reactions on this compound

Nucleophilic aromatic substitution (S_NAr) provides an alternative pathway for the functionalization of halopyridines. In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a halide. The reactivity of halopyridines in S_NAr reactions is influenced by the nature and position of the halogen atoms and the electron-withdrawing character of the pyridine ring. youtube.comsci-hub.se

For polyhalogenated pyridines, the site of nucleophilic attack can be influenced by the nature of the nucleophile. orgchemres.org In studies on 2,3,5,6-tetrachloro-4-iodopyridine, it was observed that "hard" nucleophiles like oxygen- and nitrogen-centered nucleophiles tend to attack the ortho position (C2/C6), while "soft" nucleophiles like sulfur-centered nucleophiles attack the para position (C4). orgchemres.org

In the context of this compound, the presence of the electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. However, the greater lability of the iodine atom in transition metal-catalyzed processes often makes these the preferred methods for selective functionalization at the 5-position. S_NAr reactions on this compound would likely require harsh conditions and may lead to mixtures of products unless one position is significantly more activated than the other. For instance, in related polyhalogenated pyridines, the fluorine atom, being the most electronegative, often directs nucleophilic attack. researchgate.netresearchgate.net

Regioselectivity in S_NAr Processes on Polysubstituted Pyridines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-poor aromatic systems like pyridine. The reaction's regioselectivity on polysubstituted pyridines is a consequence of the combined electronic effects of the ring nitrogen and its substituents.

The pyridine nitrogen atom is highly electronegative, reducing the electron density at the positions ortho (C2, C6) and para (C4) to it. This inherent electronic deficiency makes these positions susceptible to attack by nucleophiles. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is the key to the reaction's feasibility. When a nucleophile attacks at the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com Attack at the C3 or C5 position does not allow for this type of stabilization, making these positions much less reactive in SNAr reactions. stackexchange.com

In polysubstituted pyridines, such as this compound, existing substituents further modulate this reactivity. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, enhance the rate of SNAr by further stabilizing the anionic Meisenheimer complex. masterorganicchemistry.compressbooks.pub Conversely, electron-donating groups can decrease the reaction rate. In the case of dihalopyridines, the relative reactivity of the halogen leaving groups (F > Cl > Br > I) and the electronic activation of their respective positions determine the site of substitution. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in these reactions. acs.org

For a substrate like this compound, SNAr reactions are less common than cross-coupling reactions because both the C3 and C5 positions are meta to the ring nitrogen and thus not electronically activated for classical SNAr. However, under forcing conditions or with specific activation, such as the formation of N-phosphonium pyridinium (B92312) intermediates, substitution can be induced. nih.govsorbonne-universite.fr In such activated systems, the regioselectivity would be influenced by the leaving group ability (I > Cl) and steric factors.

Influence of Nucleophile Structure and Reaction Conditions

The outcome of SNAr reactions, including their rate and regioselectivity, is profoundly influenced by the nature of the attacking nucleophile and the specific reaction conditions employed.

Nucleophile Structure: The nucleophilicity, basicity, and steric bulk of the nucleophile are critical factors.

Nucleophilicity vs. Basicity: Stronger nucleophiles generally lead to faster reactions. However, in cases where proton transfers are involved in the mechanism, the basicity of the nucleophile can also play a crucial role.

Steric Hindrance: Bulky nucleophiles may exhibit different regioselectivity compared to smaller ones, favoring attack at a less sterically hindered position. For example, a bulky substituent at a position adjacent to a potential reaction site can discourage functionalization at that site, directing the nucleophile to other available positions. mdpi.com

Reaction Conditions:

Solvent: The choice of solvent can drastically affect reaction rates. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often preferred for SNAr reactions because they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. uchile.cl The ability of the solvent to donate or accept hydrogen bonds can also influence reactivity, particularly when using amine nucleophiles. uchile.cl

Temperature: Higher temperatures are typically required to overcome the activation energy of SNAr reactions, especially on less reactive substrates. acs.org This is particularly true for substitutions on chloropyridines which often require high temperatures. nih.gov

Catalysis: While many SNAr reactions proceed without a catalyst, certain transformations can be facilitated. For example, the addition of iodine can catalyze the reaction of 4-chloro- and 4-bromopyridine (B75155) with phosphines by forming a more reactive N-phosphonium pyridinium intermediate. nih.gov

In the context of polysubstituted pyridazines, which are electronically similar to pyridines, it has been shown that the ratio of isomeric products can depend on the specific amine nucleophile used. researchgate.net This principle also applies to polysubstituted pyridines, where the interplay between the substrate's electronic and steric factors and the nucleophile's properties dictates the final product distribution.

Directed Metalation and Lithiation Strategies for Functionalization Control

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. baranlab.org This method utilizes a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to a Lewis acidic organolithium reagent (e.g., n-BuLi, s-BuLi) or a lithium amide base like lithium diisopropylamide (LDA). This coordination positions the base to deprotonate the nearest ortho C-H bond, generating a specific organometallic intermediate that can then be trapped with various electrophiles. baranlab.org

For halopyridines, the halogen atom itself can act as a DMG. The regioselective ortho-lithiation of 3-chloropyridine with LDA has been reported to afford, after quenching with an electrophile, the corresponding 2,3-disubstituted pyridine. researchgate.net However, the functionalization of iodopyridines via this method can be complicated by a phenomenon known as the "halogen dance." scilit.comlookchem.com In this process, the initial ortho-lithiation to the iodine is followed by a rapid rearrangement where the lithium and iodine atoms swap positions. This isomerization often leads to a more thermodynamically stable lithiated intermediate. capes.gov.brepfl.ch

For example, the lithiation of 2,4-dichloro-3-iodopyridine (B1313218) with LDA initially forms a 5-lithiated species, which then isomerizes to place the lithium at the 3-position, having displaced the iodine. capes.gov.brepfl.ch This migration is driven by the formation of a more stable C-Li bond, which is less basic when flanked by two halogen atoms. capes.gov.br The directed lithiation of 3-fluoro-4-iodopyridine (B28142) with LDA is directed by the fluorine atom to the 3-position, but a subsequent rapid migration of the iodine from C4 to C2 occurs. lookchem.com These examples underscore the complex interplay of directing effects and rearrangements that govern the final outcome.

The use of mixed magnesium/lithium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has emerged as a highly efficient method for the regioselective generation of functionalized heteroaryl magnesium compounds. thieme-connect.de These bases often provide improved regioselectivity and functional group tolerance compared to traditional lithium bases. For instance, 5-bromo-2-chloropyridine (B1630664) can be selectively magnesiated at the C6 position using TMPMgCl·LiCl. thieme-connect.de

Below is a table summarizing research findings on the directed metalation of various halopyridines.

| Substrate | Base/Reagent | Position of Metalation (Initial/Final) | Electrophile (E+) | Product | Yield | Reference |

| 3-Chloropyridine | LDA | C2 | Various | 2-E-3-chloropyridine | 16-96% | researchgate.net |

| 2-Chloro-3-iodopyridine | LDA | C4 | Various | 4-E-2-chloro-3-iodopyridine | Good | lookchem.com |

| 3-Fluoro-4-iodopyridine | LDA | C3 (initial) -> C2 (final, I migrates) | Various | 4-E-3-fluoro-2-iodopyridine | Good | lookchem.com |

| 5-Bromo-2-chloropyridine | TMPMgCl·LiCl | C6 | I₂ | 5-Bromo-2-chloro-6-iodopyridine | 92% | thieme-connect.de |

| 2,6-Dichloropyridine | TMPMgCl·LiCl | C3 | I₂ | 2,6-Dichloro-3-iodopyridine | 85% | thieme-connect.de |

Table 1: Examples of Directed Metalation and Functionalization of Halopyridines.

Carbon-Hydrogen (C-H) Activation and Site-Selective Functionalization

Site-selective C-H activation has become a cornerstone of modern synthetic chemistry, providing a direct and atom-economical route to functionalize otherwise inert C-H bonds, often using transition-metal catalysts. This approach offers an alternative to classical methods that require pre-functionalized substrates, such as those used in DoM or cross-coupling reactions.

For pyridine derivatives, palladium-catalyzed C-H activation has been successfully employed for various transformations. In one example, the palladium-catalyzed C-H activation of 2-alkyl-substituted isonicotinic acids using a palladium catalyst resulted in ortho-arylation with high regioselectivity, a transformation difficult to achieve via lithiation. mdpi.com This highlights the unique reactivity patterns accessible through C-H activation.

The functionalization of the pyridine scaffold can be achieved with remarkable control using a combination of metalating agents. For example, a "full functionalization" of the pyridine ring can be accomplished through a sequence of C-H activations using different TMP-metal bases. thieme-connect.de Starting with 5-bromo-2-chloropyridine, a sequence of magnesiation at C6, then C4, followed by zincation at C3 allows for the stepwise introduction of three different functional groups, demonstrating exquisite control over site-selectivity. thieme-connect.de

The development of new catalytic systems continues to expand the scope of C-H functionalization. These methods rely on either the intrinsic electronic properties of the substrate or the use of a directing group to achieve regioselectivity. The choice of catalyst, ligand, and reaction conditions is paramount in controlling which C-H bond is activated.

Below is a table of representative C-H activation reactions on pyridine substrates.

| Substrate | Catalyst/Reagent | Reaction Type | Position Functionalized | Product Type | Reference |

| 2-Alkylisonicotinic acids | APhos Pd G3 | C-H Arylation | C3 | 3-Aryl-2-alkylisonicotinic acid | mdpi.com |

| 3-Chloropyridine | Pd(OAc)₂/NIS | C-H Iodination | C2 | 3-Chloro-2-iodopyridine | |

| 5-Bromo-2-chloropyridine | 1. TMPMgCl·LiCl 2. MeSSO₂Me | C-H Thiolation | C4 | 5-Bromo-2-chloro-4-(methylthio)pyridine | thieme-connect.de |

| 2-Chloro-5-fluoropyridine | TMP₂Mn·4LiCl₂ | C-H Homocoupling | C4 | 4,4'-Bis(2-chloro-5-fluoropyridine) | thieme-connect.de |

Table 2: Examples of Site-Selective C-H Activation on Pyridine Derivatives.

Applications of 3 Chloro 5 Iodopyridine As a Versatile Synthetic Intermediate

Role in Medicinal Chemistry and Pharmaceutical Development

The unique structural features of 3-chloro-5-iodopyridine and its derivatives make them highly valuable in medicinal chemistry for the development of new therapeutic agents. evitachem.com The presence of halogens can enhance binding affinity, specificity, and metabolic stability of drug candidates.

This compound is a key starting material for a multitude of biologically active pyridine-containing molecules. Halogenated pyridines are recognized as important intermediates and valuable building blocks in the synthesis of pharmaceuticals. chemimpex.comevitachem.comacs.org Researchers utilize these precursors to construct complex molecules aimed at various therapeutic targets, including enzymes and receptors. netascientific.com The ability to selectively functionalize the pyridine (B92270) ring through reactions at the iodo and chloro positions allows for the systematic development of new chemical entities with potential medicinal applications. researchgate.net

The pyridine scaffold is a common motif in many therapeutic agents. This compound provides a robust framework for constructing novel drugs targeting a range of diseases.

Anti-cancer Agents : The development of drugs for cancer treatment is a significant area where pyridine intermediates are employed. chemimpex.comnetascientific.com For instance, pyridine-3-carboxamide (B1143946) scaffolds are used to develop inhibitors of DNA gyrase, a target with anticancer potential. lookchem.com Derivatives such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as tubulin polymerization inhibitors, which exhibit potent antiproliferative activity against various human tumor cell lines, causing cell cycle arrest and apoptosis. nih.gov The pyridopyrimidine scaffold, accessible from pyridine precursors, is also a subject of intense research for its broad anticancer applications. researchgate.net

Anti-inflammatory Agents : Related chloro-iodopyridine compounds, such as 2-Chloro-5-iodo-3-methylpyridine, are used as intermediates in the synthesis of potential anti-inflammatory drugs. chemimpex.com The core pyridine structure is integral to molecules designed to modulate inflammatory pathways.

PI3K Inhibitors : The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical target in cancer therapy due to its frequent deregulation in human cancers. researchgate.net Halogenated pyridines serve as crucial scaffolds for synthesizing PI3K inhibitors. scispace.com For example, 2-Pyridinamine, 4-chloro-5-iodo- is used as an intermediate in the synthesis of compounds targeting the PI3K pathway. lookchem.com The development of selective PI3K inhibitors often relies on the modular synthesis possible with pyridine-based building blocks. nih.gov

This compound and its analogs are instrumental in the total synthesis of complex natural products and their derivatives. A prominent example is epibatidine (B1211577), a potent non-opiate analgesic isolated from the skin of the poison frog Epipedobates tricolor. wright.eduresearchgate.net

Epibatidine features a 2-chloro-5-pyridyl substituent attached to a 7-azabicyclo[2.2.1]heptane core. wright.edu Numerous synthetic routes to epibatidine and its analogs utilize chloro-iodopyridine derivatives as key coupling partners. For instance, palladium-catalyzed cross-coupling reactions between a protected 7-azabicyclo[2.2.1]heptene and a suitable chloro-iodopyridine, such as 2-chloro-5-iodopyridine (B1352245), are pivotal steps in constructing the core structure of these analgesic compounds. wright.eduresearchgate.net The synthesis of various epibatidine analogs, aimed at improving therapeutic index by separating analgesic effects from toxicity, also relies heavily on these halogenated pyridine intermediates. nih.govresearchgate.netacs.org

Utility in Agrochemicals Synthesis for Crop Protection

Beyond pharmaceuticals, this compound and related compounds are valuable intermediates in the agrochemical industry. netascientific.comlookchem.com They serve as precursors for the production of pesticides, herbicides, and other agents designed for crop protection. chemimpex.comchemimpex.comlookchem.com The incorporation of the halogenated pyridine moiety can enhance the efficacy of these agricultural products. netascientific.com For example, 2,3-dichloro-5-iodopyridine (B1321507) is a chemical intermediate used to prepare potent herbicides. google.com The versatility of these building blocks allows for the creation of a wide range of agrochemicals that can improve crop yield and management. lookchem.com

Contributions to Material Science and Organic Electronics

The unique electronic properties of halogenated pyridines make them useful in the field of material science. evitachem.com Compounds like 2-Amino-5-chloro-3-iodopyridine (B150797) are explored for their potential in creating novel materials, such as conductive polymers and organic semiconductors, which are vital for electronic applications. netascientific.com The ability of the pyridine nitrogen and halogen atoms to participate in non-covalent interactions and influence molecular packing makes them attractive components for advanced materials. evitachem.comcymitquimica.com Derivatives are also used in developing materials with specific optical properties.

Broader Applications in Complex Organic Synthesis

The reactivity of this compound makes it a versatile tool for a wide array of transformations in complex organic synthesis. lookchem.com The significant difference in reactivity between the C-I and C-Cl bonds allows for selective, stepwise functionalization. researchgate.net The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This enables the straightforward introduction of aryl, alkyl, and alkynyl groups at the 5-position of the pyridine ring. wright.edu This strategic utility establishes this compound as a key intermediate for constructing highly substituted and complex molecular architectures. chemimpex.com

Spectroscopic and Advanced Analytical Characterization of 3 Chloro 5 Iodopyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-chloro-5-iodopyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of a related compound, 3-iodo-4-isopropoxypyridine, the pyridine (B92270) protons exhibit distinct signals: a singlet at δ 8.68 ppm, a doublet at δ 8.33 ppm (J = 5.7 Hz), and another doublet at δ 7.08 ppm (J = 5.7 Hz). The isopropoxy group protons appear as a septet at δ 4.83 ppm and a doublet at δ 1.32 ppm. nih.gov For 5-iodo-2-isopropoxypyridine, the proton signals are observed at δ 8.35 ppm (dd, J = 2.4 Hz, J = 0.7 Hz), δ 7.94 ppm (dd, J = 8.6 Hz, J = 2.4 Hz), and δ 6.64 ppm (dd, J = 8.7 Hz, J = 0.7 Hz). nih.gov These chemical shifts and coupling constants are critical for confirming the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 3-iodo-4-isopropoxypyridine, the carbon signals are found at δ 162.6, 157.8, 151.1, 109.9, 87.3, 71.7, and 22.0 ppm. nih.gov In another example, 2,3,5,6-tetrachloro-4-iodopyridine, the pyridine ring carbons were located at δ = 148.4, 148.2 and 132.4 ppm. orgchemres.org The chemical shifts are significantly influenced by the electronegativity and position of the halogen substituents. For instance, in some halogenated pyridine derivatives, ¹⁵N NMR has been used to confirm the formation of bis(pyridine)iodine(I) complexes, which show characteristic chemical shifts. rsc.org

Detailed NMR data for representative this compound derivatives are summarized below:

| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 3-Iodo-4-isopropoxypyridine | ¹H | 8.68 (s, 1H), 8.33 (d, J = 5.7 Hz, 1H), 7.08 (d, J = 5.7 Hz, 1H), 4.83 (sp, J = 6.0 Hz, 1H), 1.32 (d, J = 6.0 Hz, 6H) nih.gov |

| ¹³C | 162.6, 157.8, 151.1, 109.9, 87.3, 71.7, 22.0 nih.gov | |

| 5-Iodo-2-isopropoxypyridine | ¹H | 8.35 (dd, J = 2.4 Hz, J = 0.7 Hz, 1H), 7.94 (dd, J = 8.6 Hz, J = 2.4 Hz, 1H), 6.64 (dd, J = 8.7 Hz, J = 0.7 Hz, 1H), 5.16 (sp, J = 6.2 Hz, 1H), 1.26 (d, J = 6.2 Hz, 6H) nih.gov |

| 4-Benzyloxy-3-iodopyridine | ¹H | 8.72 (s, 1H), 8.38 (d, J = 5.6 Hz, 1H), 7.52–7.35 (m, 5H), 7.16 (d, J = 5.6 Hz, 1H), 5.31 (s, 2H) nih.gov |

| ¹³C | 163.2, 157.6, 151.3, 136.3, 129.3, 128.6, 127.9, 109.6, 86.5, 70.5 nih.gov |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound and its derivatives. The molecular ion peak ([M]⁺) in the mass spectrum provides direct evidence of the compound's identity. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the monoisotopic nature of iodine (¹²⁷I) create a distinctive signature in the mass spectrum, aiding in the confirmation of the elemental formula. miamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. For example, the molecular weight of this compound is 239.44 g/mol . nih.govsigmaaldrich.comscbt.com

Fragmentation analysis in MS/MS experiments can further elucidate the structure. Common fragmentation pathways for halogenated pyridines include the loss of a halogen atom (X), hydrogen halide (HX), or other small neutral molecules. miamioh.edukuleuven.be For instance, in the mass spectrum of 4-amino-3-iodopyridine, a fragmentation pattern indicating the loss of an iodine atom (a difference in m/z of 127) is observed. Collisional activation experiments using different target gases like oxygen can sometimes induce unique fragmentation reactions that are not seen with inert gases like helium, providing additional structural information. kuleuven.be

A summary of mass spectrometry data for related compounds is presented below:

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| 4-Amino-3-iodopyridine | ESI | 221.01 | [M+H - I]⁺ |

| Aryl Trifluoromethylpyridine Derivative | HRMS | 254.0787 (calculated), 254.0795 (found) nih.gov | Not specified |

Chromatographic Methods (Gas Chromatography, High-Performance Liquid Chromatography) for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification of the resulting derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

GC is well-suited for the analysis of volatile and thermally stable compounds. It is often used to assess the purity of starting materials and products, as well as to monitor the conversion of reactants during a synthesis. nih.govvulcanchem.com For example, in the synthesis of 2,3-dichloro-5-iodopyridine (B1321507), capillary GC was used to analyze the reaction mixture and showed one major product with a longer retention time than the starting material. google.com

Reverse-phase HPLC (RP-HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds, including pyridine derivatives. ijsrst.com It is particularly useful for less volatile or thermally sensitive molecules. Isocratic or gradient elution methods using solvents like acetonitrile (B52724) and water are common. ijsrst.comnih.gov For instance, preparative HPLC on a C18 column was used to purify 4-benzyloxy-3-iodopyridine. nih.gov The development of validated HPLC methods is crucial for quality control and ensuring the purity of synthesized compounds, as outlined by ICH guidelines. ijsrst.com

Purification of final products is often achieved using column chromatography on silica (B1680970) gel with solvent systems like ethyl acetate/n-hexane. orgchemres.orgijddr.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for unambiguously confirming the regiochemistry of substitution on the pyridine ring, which can sometimes be challenging to determine solely by spectroscopic methods.

While a specific crystal structure for this compound was not found in the search results, the structures of numerous related pyridine derivatives have been determined. nih.govrsc.orgmdpi.com These studies reveal that the pyridine ring is generally planar, and the bond lengths and angles are consistent with sp² hybridization. The crystal packing is often stabilized by various intermolecular interactions, including hydrogen bonding and halogen bonding. rsc.org For example, in the crystal structure of one pyridine derivative, weak C—H⋯F intermolecular interactions lead to the formation of ring motifs. researchgate.net The analysis of crystal structures of related compounds provides a strong basis for understanding the solid-state conformation of this compound and its derivatives.

Computational and Theoretical Studies on 3 Chloro 5 Iodopyridine and Its Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-chloro-5-iodopyridine, DFT calculations can elucidate properties such as molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), can predict the optimized geometry of this compound. researchgate.net These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

The electronic properties of this compound are significantly influenced by the presence of the electronegative chlorine and iodine atoms, as well as the nitrogen atom in the pyridine (B92270) ring. The calculated electrostatic potential (ESP) map would show regions of positive and negative charge on the molecular surface. The nitrogen atom is expected to be a region of negative potential (a nucleophilic center), while the area around the C-I and C-Cl bonds, particularly the "sigma-holes" on the halogen atoms, would exhibit positive potential, making them susceptible to nucleophilic attack or halogen bonding interactions. acs.org

Frontier molecular orbital analysis is key to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are of particular interest. For this compound, the HOMO is likely to be localized on the pyridine ring and the iodine atom, while the LUMO is expected to be distributed over the aromatic system, with significant contributions from the C-I and C-Cl antibonding orbitals. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability of the molecule; a smaller gap suggests higher reactivity.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.8 D |

Mechanistic Investigations of Cross-Coupling Reactions (e.g., oxidative addition, reductive elimination pathways)

Cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, are fundamental transformations in organic synthesis, and this compound is a versatile substrate for these reactions. nih.govmdpi.comsigmaaldrich.com Computational studies, particularly DFT, are instrumental in elucidating the detailed mechanisms of these catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. researchgate.net For this compound, oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) can occur at either the C-I or the C-Cl bond. Computational studies on similar halo-heterocycles show that the C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. researchgate.net DFT calculations can model the transition state energies for the insertion of the metal into both bonds, confirming the high selectivity for the C-I bond cleavage. The energy barrier for the oxidative addition to the C-I bond is calculated to be substantially lower than that for the C-Cl bond, explaining the observed experimental chemoselectivity.

Reductive Elimination: This is the final step of the catalytic cycle, where the new C-C bond is formed, and the catalyst is regenerated. wikipedia.org Computational modeling can determine the geometry of the transition state and the activation energy for this step. For reductive elimination to occur, the groups to be coupled must be in a cis-orientation on the metal center. wikipedia.org The stability of the resulting product and the regenerated catalyst drives this process.

Table 2: Calculated Energy Barriers for Key Steps in a Hypothetical Suzuki Coupling of this compound (Note: This data is hypothetical and intended to illustrate the type of information obtained from mechanistic studies.)

| Reaction Step | Substrate Bond | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | C-I | 15-20 |

| Oxidative Addition | C-Cl | >30 |

| Reductive Elimination | C-C | 5-10 |

Computational Studies on Regioselectivity and Chemoselectivity

The presence of two different halogen atoms at distinct positions on the pyridine ring of this compound raises questions of regioselectivity and chemoselectivity in its reactions. Computational chemistry offers powerful tools to predict and rationalize these selectivities. rsc.org

Chemoselectivity: In cross-coupling reactions, the preferential reaction at the C-I bond over the C-Cl bond is a clear example of chemoselectivity. As mentioned, this is due to the lower bond dissociation energy of the C-I bond and the consequently lower activation barrier for oxidative addition. Computational models can quantify this difference in reactivity.

Regioselectivity: In reactions involving the pyridine ring itself, such as electrophilic or nucleophilic aromatic substitution, the positions of the substituents and the nitrogen atom direct the incoming reagent. Computational models can predict the most likely site of reaction by calculating the energies of the possible intermediates or transition states. For example, the analysis of the calculated charge distribution and Fukui functions can indicate the most electrophilic and nucleophilic sites on the molecule.

Halogen Bonding Interactions: Characterization and Role in Molecular Recognition and Catalysis

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgacs.org The strength of the halogen bond generally follows the trend I > Br > Cl > F, which is related to the polarizability of the halogen atom. ju.edu.jo In this compound, both the iodine and chlorine atoms can act as halogen bond donors.

Computational methods like DFT and ab initio calculations are essential for characterizing halogen bonding interactions. These calculations can determine the geometry of the halogen-bonded complex, the interaction energy, and the nature of the interaction through techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). ju.edu.jo

The iodine atom in this compound is a strong halogen bond donor due to the electron-withdrawing effect of the pyridine ring, which enhances the positive character of its σ-hole. acs.org The chlorine atom is a weaker halogen bond donor. These halogen bonding interactions can play a significant role in molecular recognition, directing the self-assembly of molecules in the solid state and influencing crystal packing. In the context of catalysis, halogen bonding can stabilize transition states or activate substrates, thereby influencing the rate and selectivity of a reaction.

Table 3: Calculated Halogen Bond Interaction Energies for this compound with a Lewis Base (e.g., Trimethylamine) (Note: These are estimated values based on general principles of halogen bonding.)

| Halogen Bond Donor | Interaction Energy (kcal/mol) | Bond Length (Å) |

|---|---|---|

| C-I···N | -4.0 to -6.0 | ~2.8 |

| C-Cl···N | -1.5 to -2.5 | ~3.1 |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Halopyridines

The future of halopyridine synthesis, including for compounds like 3-chloro-5-iodopyridine, is increasingly focused on green and sustainable chemistry principles. Research is moving towards the development of methodologies that are not only efficient but also environmentally benign.

Key areas of future investigation include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry. mdpi.com Future work will likely focus on designing novel MCRs for the one-pot synthesis of highly substituted halopyridines, which can reduce waste, save time, and decrease energy consumption. frontiersin.orgnih.gov

Eco-Friendly Catalysts: There is a significant push towards using heterogeneous catalysts that are easily separable and recyclable. frontiersin.orgnih.gov Research into magnetic, silica (B1680970), and zirconium-based catalysts for pyridine (B92270) synthesis is ongoing and expected to expand. frontiersin.org Furthermore, the use of non-toxic, readily available catalysts like molecular iodine is gaining traction for creating various heterocyclic compounds. nih.gov

Greener Reaction Conditions: The exploration of alternative energy sources and reaction media is a major trend. Methodologies employing microwave irradiation, ultrasound, and solvent-free reaction conditions are being developed to create more sustainable synthetic pathways for pyridine derivatives. mdpi.comrsc.orgnih.gov These techniques often lead to shorter reaction times and higher yields while minimizing the use of hazardous organic solvents. mdpi.comrsc.org

C-H Functionalization: Direct C-H iodination presents a more atom-economical approach to synthesizing iodinated heterocycles. rsc.org Developing regioselective C-H iodination protocols for pyridine rings could offer a more direct and sustainable route to compounds like this compound, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyridines

| Feature | Conventional Methods | Future Sustainable Methods |

|---|---|---|

| Strategy | Multi-step synthesis | One-pot, multicomponent reactions mdpi.com |

| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, recyclable, benign catalysts (e.g., Fe₂O₃/ZrO₂, molecular iodine) frontiersin.orgnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions mdpi.comnih.gov |

| Energy | Conventional heating | Microwave, ultrasound irradiation rsc.org |

| Atom Economy | Often low | High |

| Waste | Significant byproduct generation | Minimized waste |

Exploration of New Catalytic Systems for Enhanced Functionalization Efficiency

The functionalization of the pyridine ring is crucial for creating derivatives with desired properties. While palladium-catalyzed cross-coupling reactions are well-established for halopyridines, future research aims to discover new catalytic systems that offer higher efficiency, broader substrate scope, and improved selectivity. researchgate.net

Prospective research areas include:

Novel Transition-Metal Catalysts: Beyond palladium, catalysts based on more abundant and less expensive metals like nickel, copper, and rhodium are being explored for cross-coupling and C-H functionalization reactions of pyridines. beilstein-journals.orgacs.orgmdpi.com Nickel-catalyzed reductive couplings of 2-halopyridines, for instance, have shown promise for creating bipyridine structures without the need for external ligands. acs.orgmdpi.com

Ligand Development: The design of new ligands is critical for controlling the reactivity and selectivity of metal catalysts. mdpi.com For palladium-catalyzed reactions, the development of ligands can enable challenging transformations, such as the functionalization of less reactive chloro-pyridines or directing reactions to specific positions on the pyridine ring. researchgate.netmdpi.com

Photoredox Catalysis: Light-mediated photoredox catalysis offers a powerful tool for activating chemical bonds under mild conditions. This approach can be used for reactions like hydroaminoalkylation of halogenated vinyl pyridines, providing new pathways to complex heterocyclic structures.

Enantioselective Catalysis: For applications in medicinal chemistry, the synthesis of chiral molecules is paramount. Future efforts will focus on developing catalytic systems for the enantioselective functionalization of pyridines and their derivatives to produce enantioenriched piperidines and other valuable chiral building blocks. acs.org A Rh-catalyzed asymmetric reductive Heck reaction is one such promising strategy. acs.org

Expansion of Medicinal Chemistry Applications of this compound Derivatives

The pyridine scaffold is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs. nih.govmdpi.com The unique electronic and steric properties conferred by the chloro and iodo substituents on this compound make its derivatives attractive candidates for drug discovery programs.

Future research in this domain will likely focus on:

Kinase Inhibitors: The pyridine and pyridinone cores are key components of many kinase inhibitors used in cancer therapy. frontiersin.org Derivatives of this compound can be used to synthesize libraries of compounds to screen for inhibitory activity against various kinases implicated in cancer and other diseases.

Antiviral and Antimicrobial Agents: Halogenated nucleobases, such as iodinated pyrimidines, have established antiviral activity. nih.gov This provides a strong rationale for exploring derivatives of this compound as potential antiviral agents. Similarly, the di-substitution with halogens on heterocyclic rings has been shown to enhance antimicrobial potential, suggesting a promising avenue for developing new antibacterial drugs. mdpi.com

Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting the CNS. nih.gov The lipophilicity imparted by the halogen atoms can influence blood-brain barrier penetration, making derivatives of this compound interesting candidates for neuropharmacological research.

Structure-Activity Relationship (SAR) Studies: The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, enabling the systematic exploration of the chemical space around the pyridine core. This is invaluable for conducting detailed SAR studies to optimize the potency and pharmacokinetic properties of lead compounds.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the demands of drug discovery and process chemistry, scalable and efficient synthesis methods are essential. The integration of continuous flow chemistry with automation offers a transformative approach to the synthesis of this compound derivatives.

Key future developments are expected in:

Automated Library Synthesis: Flow chemistry platforms, when combined with automated liquid handlers and fraction collectors, can be used for the high-throughput synthesis of compound libraries. nih.govnih.govvapourtec.comlabmanager.com This allows for the rapid generation of diverse derivatives of this compound for screening in drug discovery programs. nih.govvapourtec.com

Scalable Production: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, enabling safer and more reproducible synthesis on a larger scale compared to traditional batch processes. nih.gov This is particularly advantageous for highly exothermic or hazardous reactions.

Telescoped Reactions: Flow chemistry facilitates the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating intermediates. nih.gov This significantly improves efficiency and reduces waste, making it an attractive strategy for the multi-step synthesis of complex molecules derived from this compound.

Self-Optimizing Systems: The integration of real-time analytics and machine learning algorithms with flow reactors can create autonomous, self-optimizing systems. rsc.org These systems can rapidly identify optimal reaction conditions, accelerating process development and improving yields. rsc.org

Table 2: Advantages of Flow Chemistry in Pyridine Derivative Synthesis

| Advantage | Description | Citation |

|---|---|---|

| Enhanced Safety | Superior heat and mass transfer, allowing for safe handling of exothermic or hazardous reactions. | mdpi.com |

| Improved Control & Reproducibility | Precise control over temperature, pressure, and residence time leads to more consistent product quality. | nih.gov |

| Scalability | Straightforward scaling from laboratory to production by running the system for longer periods. | nih.gov |

| Automation | Easily integrated with automated systems for high-throughput synthesis and library generation. | nih.govlabmanager.com |

| Efficiency | Enables multi-step, telescoped reactions, reducing manual handling and purification steps. | nih.gov |

Advanced Computational Modeling for Predictive Reactivity and Drug Design

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules and materials. For this compound, computational modeling offers powerful predictive capabilities.

Future applications in this area will include:

Predictive Reactivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of this compound. researchgate.net This allows chemists to anticipate the outcomes of different reactions, understand reaction mechanisms, and design more efficient synthetic routes. nih.gov

Virtual Screening and Drug Design: Computational techniques like molecular docking are widely used to screen large virtual libraries of compounds against biological targets. nih.govauctoresonline.org Derivatives of this compound can be designed in silico and docked into the active sites of proteins to predict their binding affinity and potential as drug candidates, saving significant time and resources in the early stages of drug discovery. auctoresonline.org

ADMET Prediction: A critical aspect of drug development is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Computational platforms can predict these properties for virtual derivatives, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage failures. mdpi.comsemanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.com This can help to validate docking results and provide a more detailed understanding of the binding interactions that stabilize the complex, guiding further optimization of lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-Chloro-5-iodopyridine, and how can purity be validated?

- Methodological Answer : The synthesis of this compound can leverage palladium-catalyzed cross-coupling reactions. For example, using Pd-BINAP catalysts with Cs₂CO₃ as a base under mild conditions (e.g., 80–100°C in toluene) ensures regioselectivity and avoids decomposition of sensitive functional groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol ensures high purity (>98%). Characterization via ¹H/¹³C NMR, mass spectrometry, and HPLC (C18 column, acetonitrile/water mobile phase) confirms structural integrity and purity .

Q. What standard characterization techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to identify proton and carbon environments, particularly the deshielded signals for chlorine and iodine substituents. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula (C₅H₃ClIN). Purity should be confirmed via HPLC (retention time comparison) or melting point analysis (mp 93–96°C, if applicable) .

Q. How does this compound behave in cross-coupling reactions, and what conditions favor reactivity?

- Methodological Answer : The compound serves as a halogen-rich intermediate in Suzuki-Miyaura or Buchwald-Hartwig amination reactions. Iodine typically reacts preferentially over chlorine due to lower bond dissociation energy. Use Pd(dba)₂/XPhos catalysts in THF at 60°C for Suzuki couplings, or Pd(OAc)₂/BINAP with Cs₂CO₃ in toluene for aminations . Monitor reaction progress via TLC (silica, UV visualization).

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodological Answer : Regioselectivity depends on catalyst choice and steric/electronic effects. For example, bulky ligands like BINAP favor amination at the iodine site, while smaller ligands (e.g., PPh₃) may activate chlorine. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Validate predictions via comparative experiments with controlled catalyst systems .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous signals). For unexpected reaction products, perform kinetic studies (e.g., varying temperature, time) or isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways. Compare results with literature on analogous halogenated pyridines and document deviations in supplementary materials .

Q. What novel applications does this compound have in medicinal chemistry, and how can derivatization be optimized?

- Methodological Answer : The compound is a precursor for pentasubstituted pyridines via halogen dance reactions or sequential cross-coupling. For drug discovery, introduce substituents (e.g., trifluoromethyl, amino) at the 2- or 4-positions to modulate bioavailability. Use parallel synthesis (e.g., 96-well plates) with automated purification to generate diverse libraries for structure-activity relationship (SAR) studies .

Q. What experimental design considerations are critical for studies involving base-sensitive functional groups?

- Methodological Answer : Use mild bases (e.g., K₃PO₄ instead of NaOH) and low-temperature conditions (<50°C) to prevent decomposition. Pre-screen bases via TLC or in situ IR spectroscopy. For air/moisture-sensitive reactions, employ Schlenk-line techniques or glovebox setups .

Q. How can catalytic systems for amination be systematically evaluated to improve yield and selectivity?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach, varying parameters like ligand (BINAP vs. Xantphos), solvent (toluene vs. dioxane), and temperature. Use GC-MS or LC-MS to quantify intermediates and byproducts. Compare turnover numbers (TON) and catalyst loading (e.g., 1–5 mol% Pd) to optimize cost-efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.